molecular formula C31H32BrN5O2S B2659124 N-((4-(4-bromophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(tert-butyl)benzamide CAS No. 393870-64-9

N-((4-(4-bromophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(tert-butyl)benzamide

Cat. No. B2659124
CAS RN: 393870-64-9
M. Wt: 618.59
InChI Key: TWJURXUAISHJHK-UHFFFAOYSA-N
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Description

N-((4-(4-bromophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(tert-butyl)benzamide is a useful research compound. Its molecular formula is C31H32BrN5O2S and its molecular weight is 618.59. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antitumor Activities

A series of novel 2,3-disubstitutedquinazolin-4(3H)-ones, including derivatives structurally similar to the specified compound, have been synthesized and evaluated for their antiviral activities. These compounds were tested against a variety of viruses, including HIV, HSV, and vaccinia viruses, with some showing distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam et al., 2010). Furthermore, derivatives have been synthesized for their pharmacological significance, including anti-inflammatory, analgesic, and anti-bacterial activities, highlighting the compound's potential in therapeutic applications (Rajveer et al., 2010).

Synthesis and Chemical Properties

The synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines through a rhodium-catalyzed process demonstrates the compound's relevance in chemical synthesis. This process suggests the formation of bromonium ylides as key intermediates, indicating the compound's utility in complex chemical reactions (He et al., 2016).

Antimicrobial Potential

A novel approach combining fluorine-containing derivatives with quinazolinone and thiazolidinone motifs has been investigated for antimicrobial potency. These compounds were tested against a range of bacteria and fungi, with some showing remarkable in vitro antimicrobial activity, indicating the compound's potential as a template for designing new antimicrobial agents (Desai et al., 2013).

properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32BrN5O2S/c1-31(2,3)23-12-10-22(11-13-23)29(39)33-19-27-34-35-30(37(27)25-16-14-24(32)15-17-25)40-20-28(38)36-18-6-8-21-7-4-5-9-26(21)36/h4-5,7,9-17H,6,8,18-20H2,1-3H3,(H,33,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJURXUAISHJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(4-bromophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(tert-butyl)benzamide

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